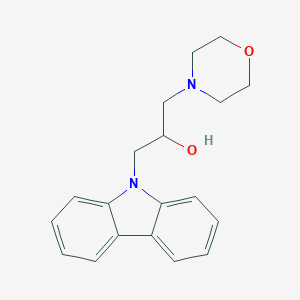
alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol
Übersicht
Beschreibung
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances.Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
One notable application involves the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors, where the beta-amino alcohol, derived from a similar structure, plays a crucial role as a chiral moderator. This process underscores the compound's significance in developing potent antiviral drugs, showcasing its contribution to therapeutic advancements (Kauffman et al., 2000).
Material Science and Optics
In material science, the compound has facilitated the growth of large single crystals with non-linear optical properties, which are critical for applications in second harmonic generation (SHG). This utility demonstrates the compound's importance in developing materials with desirable optical characteristics for technological applications (Bahra et al., 2001).
Photophysical Properties
The compound has also played a pivotal role in synthesizing push-pull chromophoric styryls, highlighting its utility in exploring photophysical properties and developing fluorescent molecular rotors for viscosity sensing. This application is vital for advancements in fluorescence microscopy and imaging techniques, providing tools for biological and material science research (Telore et al., 2015).
Photopolymerization Catalysts
Furthermore, derivatives of the compound have been utilized as photopolymerization catalysts, demonstrating their effectiveness in initiating polymerization under visible light. This application is essential for developing new photoinitiating systems for 3D printing technologies, enabling rapid fabrication of materials with complex geometries and tailored properties (Mousawi et al., 2017).
Biofuel Production
Additionally, the compound's structural analogs have been investigated for their potential in enhancing biofuel production, specifically in the pretreatment of lignocellulosic biomass to improve ethanol yields. This research underscores the compound's relevance in developing sustainable energy solutions and its contribution to the biofuel industry (Kahani et al., 2017).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its handling and disposal.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I could provide more detailed information.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACSALNKWCJCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919819 | |
| Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol | |
CAS RN |
91324-16-2 | |
| Record name | 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
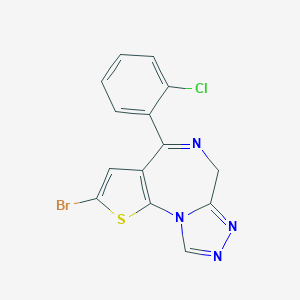
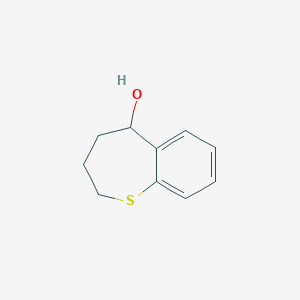
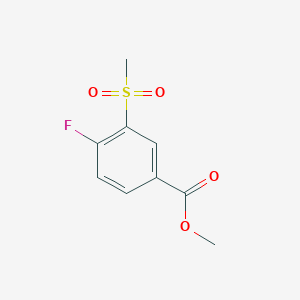
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
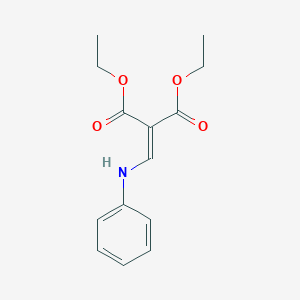
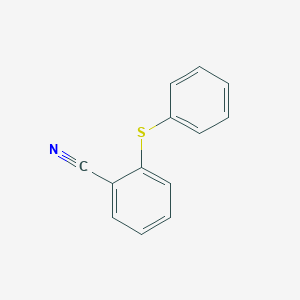

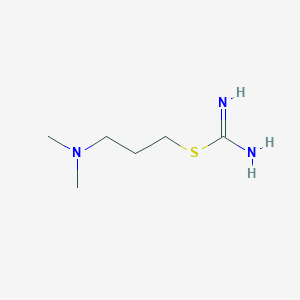
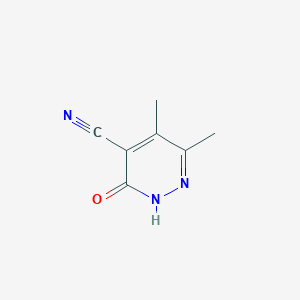
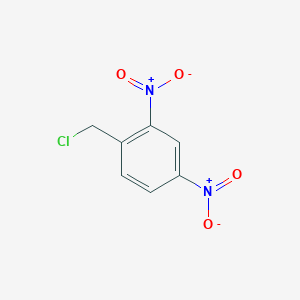
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)